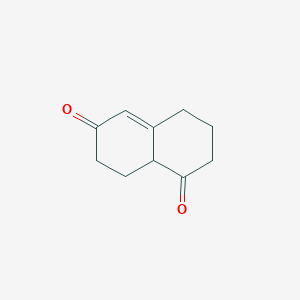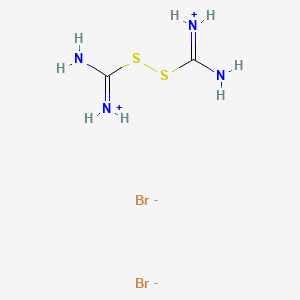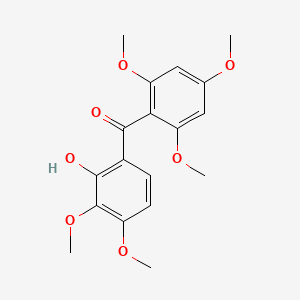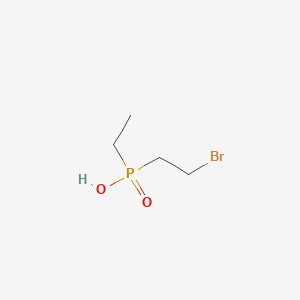
Platinum; triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of platinum; triphenylphosphane typically involves a one-pot reaction from potassium tetrachloroplatinate(II) . The reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine results in the formation of the product as a precipitate . The reaction occurs in two distinct steps:
- Generation of PtCl₂(PPh₃)₂.
- Reduction of this platinum(II) complex .
The overall synthesis can be summarized as: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{PPh}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt}(\text{PPh}_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Platinum; triphenylphosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: Reacts with oxidants to give platinum(II) derivatives. [ \text{Pt}(\text{PPh}_3)_4 + \text{Cl}_2 \rightarrow \text{cis-PtCl}_2(\text{PPh}_3)_2 + 2\text{PPh}_3 ]
Reduction: Mineral acids give the corresponding hydride complexes. [ \text{Pt}(\text{PPh}_3)_4 + \text{HCl} \rightarrow \text{trans-PtCl(H)(PPh}_3)_2 + 2\text{PPh}_3 ]
Substitution: Reacts with oxygen to form a dioxygen complex.
Aplicaciones Científicas De Investigación
Platinum; triphenylphosphane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a precursor to other platinum complexes and in various organometallic reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of anticancer drugs and other therapeutic agents.
Industry: Applied in the synthesis of polymer-supported reagents and catalysts.
Mecanismo De Acción
The mechanism of action of platinum; triphenylphosphane involves its ability to form coordination complexes with various ligands . In the context of anticancer drugs, platinum-based compounds cause crosslinking of DNA, which inhibits DNA repair and/or DNA synthesis . This leads to specific patterns of damage in DNA, ultimately killing cancer cells .
Comparación Con Compuestos Similares
Platinum; triphenylphosphane can be compared with other similar compounds such as tetrakis(triphenylphosphine)palladium(0) and tetrakis(triphenylphosphine)nickel(0) . These compounds share similar structural features and are used in analogous applications. this compound is unique in its ability to form stable complexes with a wide range of ligands, making it particularly versatile in various chemical reactions .
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
- Tris(triphenylphosphine)platinum(0)
Propiedades
Número CAS |
47028-70-6 |
|---|---|
Fórmula molecular |
C18H15PPt |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
platinum;triphenylphosphane |
InChI |
InChI=1S/C18H15P.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
Clave InChI |
XAKYZBMFCZISAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


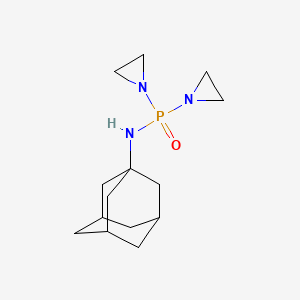
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

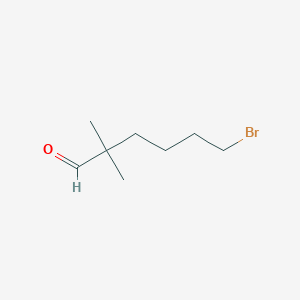
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

